Cas no 920366-40-1 (4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide)

4-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoacetamido}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted piperazine moiety via an oxoacetamide bridge. Its structural design incorporates a 4-methoxyphenyl group, which may enhance solubility and modulate receptor binding properties. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin or dopamine pathways. The presence of both amide and piperazine functionalities suggests utility in drug discovery, offering opportunities for derivatization and structure-activity relationship studies. Its well-defined molecular architecture enables precise investigation of biochemical interactions.
4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide structure
920366-40-1 structure
Product Name:4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide
CAS No:920366-40-1
MF:C20H22N4O4
MW:382.4131
CID:5460503
Update Time:2025-06-14

4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide
    • 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
    • 4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide
    • Inchi: 1S/C20H22N4O4/c1-28-17-8-6-16(7-9-17)23-10-12-24(13-11-23)20(27)19(26)22-15-4-2-14(3-5-15)18(21)25/h2-9H,10-13H2,1H3,(H2,21,25)(H,22,26)
    • InChI Key: NYCOELRMTVJSOM-UHFFFAOYSA-N
    • SMILES: O=C(C(N([H])C1C([H])=C([H])C(C(N([H])[H])=O)=C([H])C=1[H])=O)N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 561
  • XLogP3: 1.4
  • Topological Polar Surface Area: 105

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4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide Related Literature

Additional information on 4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide

Comprehensive Overview of 4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide (CAS No. 920366-40-1)

4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide, with the CAS number 920366-40-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a piperazine moiety with a benzamide core, linked via an oxoacetamido bridge. Such a configuration is often explored for its potential interactions with biological targets, particularly in the context of central nervous system (CNS) disorders and receptor modulation.

Recent studies highlight the growing interest in piperazine derivatives due to their versatility in drug design. The presence of the 4-methoxyphenyl group in this compound suggests potential applications in serotonin receptor or dopamine receptor targeting, aligning with current trends in neuropharmacology. Researchers are particularly keen on its structure-activity relationship (SAR), as subtle modifications could yield compounds with enhanced selectivity or efficacy.

From a synthetic chemistry perspective, CAS 920366-40-1 exemplifies the convergence of amide coupling and piperazine functionalization strategies. Its synthesis typically involves multi-step organic reactions, including Ullmann-type couplings or Buchwald-Hartwig aminations, followed by carboxylic acid activation for the final benzamide formation. These methods are frequently discussed in medicinal chemistry forums and patent literature, reflecting the compound's relevance to cutting-edge drug discovery.

The compound's physicochemical properties—such as its logP (predicting moderate lipophilicity) and hydrogen bond acceptor/donor counts—make it a candidate for blood-brain barrier (BBB) penetration studies. This aligns with frequent search queries like "CNS drug design principles" or "optimizing brain bioavailability", topics highly relevant to Alzheimer's and Parkinson's disease research.

In analytical characterization, 4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide is typically identified via LC-MS (showing characteristic [M+H]+ peaks) and NMR spectroscopy (distinct aromatic and piperazine proton signals). Such data are crucial for quality control in pharmaceutical development, addressing common industry concerns about compound purity and structural verification.

Emerging applications of this compound may extend to allosteric modulator research, a hot topic in GPCR drug discovery. Its structural features resemble known scaffolds for protein-protein interaction inhibitors, making it a potential tool compound for high-throughput screening (HTS) campaigns. These aspects resonate with trending searches like "next-generation drug targets 2024" or "fragment-based drug design".

Regulatory and safety profiles of 920366-40-1 remain under investigation, though preliminary in silico toxicity predictions (e.g., using ADMET software) suggest manageable risks. This addresses frequent queries about "early-stage compound safety assessment", a critical consideration for academic and industrial researchers alike.

As the pharmaceutical industry shifts toward precision medicine, compounds like 4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoacetamido}benzamide may find niche roles in personalized therapeutics, especially for neurological conditions with genetic components. Its molecular architecture offers ample opportunities for structure-based optimization, a subject frequently explored in computational chemistry circles.

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